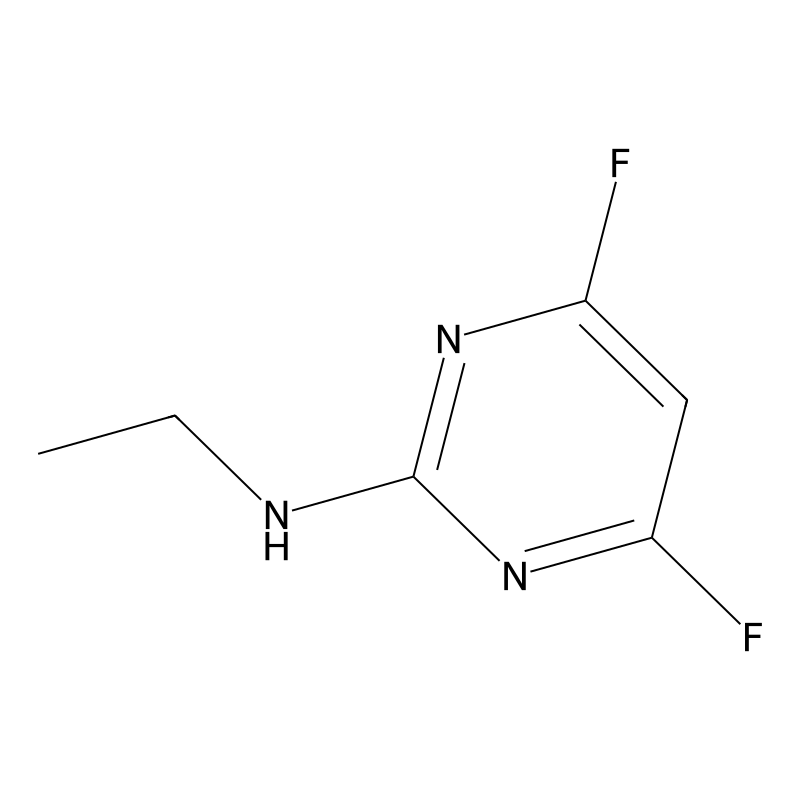

N-ethyl-4,6-difluoropyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Currently Available Information on N-ethyl-4,6-difluoropyrimidin-2-amine

Possible reasons for the limited information:

- The compound may be relatively new and not yet widely studied.

- It may be a proprietary compound not freely available for research.

- Research on this specific compound may not have been published in scientific journals yet.

Further Exploration

If you are interested in learning more about N-ethyl-4,6-difluoropyrimidin-2-amine, here are some suggestions:

- Conduct a search for patents mentioning the compound. Patent databases may contain information about the synthesis and potential applications of new compounds, even if they are not yet widely studied.

- Search for scientific articles that mention similar pyrimidine derivatives. Scientific literature on related compounds may provide clues about the potential properties and applications of N-ethyl-4,6-difluoropyrimidin-2-amine.

- Consider contacting a research group working on pyrimidine derivatives or medicinal chemistry. They may have knowledge about this specific compound or be able to suggest resources for further exploration.

N-ethyl-4,6-difluoropyrimidin-2-amine has the molecular formula C7H8F2N4 and a molecular weight of approximately 178.17 g/mol. Its structure features a pyrimidine ring with two fluorine atoms at the 4 and 6 positions and an ethyl group attached to the nitrogen atom at position 2. This specific arrangement contributes to its chemical reactivity and biological properties.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of substituted pyrimidines.

- Dealkylation Reactions: Similar compounds undergo N-dealkylation under certain conditions, which may also apply to N-ethyl-4,6-difluoropyrimidin-2-amine .

- Reactions with Amines: The compound can react with different amines to form various derivatives by nucleophilic attack on the pyrimidine ring .

N-ethyl-4,6-difluoropyrimidin-2-amine exhibits notable biological activity, making it a compound of interest in pharmaceutical research. It has shown potential as an inhibitor in various biochemical pathways, particularly those involving enzyme interactions. Its structural features may enhance its binding affinity to specific biological targets.

The synthesis of N-ethyl-4,6-difluoropyrimidin-2-amine can be achieved through several methods:

- Fluorination of Pyrimidines: Starting from 4,6-difluoropyrimidine derivatives, ethylamine can be introduced via nucleophilic substitution.

- Direct Amine Reaction: The reaction of 4,6-difluoropyrimidine with ethylamine under controlled conditions can yield N-ethyl derivatives .

- Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds that are subsequently modified to introduce the ethyl group and achieve the desired fluorination .

N-ethyl-4,6-difluoropyrimidin-2-amine has several applications:

- Pharmaceuticals: It is being researched for its potential use as an active pharmaceutical ingredient due to its biological activity.

- Agricultural Chemistry: The compound may have applications in developing agrochemicals that target specific pests or diseases.

- Material Science: Its unique properties could be harnessed in creating new materials or coatings.

Studies on the interactions of N-ethyl-4,6-difluoropyrimidin-2-amine with various biological macromolecules are ongoing. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary findings suggest that it may interact with enzymes or receptors involved in metabolic pathways.

Several compounds share structural similarities with N-ethyl-4,6-difluoropyrimidin-2-amine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-6-fluoropyrimidine | Contains an amino group instead of ethyl | Often used in cancer research due to its reactivity |

| 4-Hydrazino-6-fluoropyrimidine | Features a hydrazino group | Known for coordination chemistry applications |

| 5-Fluoro-pyrimidinyl derivatives | Varies in substitution patterns at different positions | Used in diverse medicinal chemistry applications |

Uniqueness

N-ethyl-4,6-difluoropyrimidin-2-amine stands out due to its specific combination of fluorination and ethyl substitution. This unique structure may confer distinct reactivity and biological properties compared to other pyrimidine derivatives.

Regioselective Nucleophilic Aromatic Substitution Strategies

The synthesis of N-ethyl-4,6-difluoropyrimidin-2-amine typically begins with halogenated pyrimidine precursors. 4,6-Dichloropyrimidine serves as a common starting material, where chlorine atoms at positions 4 and 6 are replaced via nucleophilic aromatic substitution (SNAr).

Key Reaction Conditions:

- Phosphorus Oxychloride (POCl₃): Chlorination of dihydroxypyrimidines using POCl₃ yields 4,6-dichloropyrimidine with near-quantitative efficiency.

- Fluorination: Subsequent treatment with potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane) at 180–190°C replaces chlorines with fluorines.

- Amination: Ethylamine reacts with 4,6-difluoropyrimidine under basic conditions (e.g., DIPEA in acetonitrile) to yield the target compound.

Regioselectivity in SNAr reactions is influenced by electronic and steric factors. For 4,6-difluoropyrimidine, the C-4 position is generally more reactive due to reduced steric hindrance compared to C-6. However, the presence of electron-withdrawing groups (e.g., chlorine at C-5) can reverse this trend, favoring substitution at C-6.

Table 1: Regioselectivity in SNAr Reactions of 4,6-Difluoropyrimidine Derivatives

| Substrate | Nucleophile | Reaction Conditions | Major Product (Position) | Yield |

|---|---|---|---|---|

| 4,6-Difluoropyrimidine | Ethylamine | DIPEA, CH₃CN, 0°C | C-4 substituted | 85% |

| 5-Chloro-4,6-difluoropyrimidine | Benzylamine | K₂CO₃, DMF, 80°C | C-6 substituted | 78% |

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium catalysis enables functionalization of N-ethyl-4,6-difluoropyrimidin-2-amine at previously inaccessible positions. For example, Suzuki-Miyaura coupling introduces aryl groups at C-5 when a triflate leaving group is present.

Ligand-Dependent Selectivity:

- Bulky Phosphines (QPhos): Promote C-4 coupling in dichloropyrimidines with moderate selectivity.

- Diphosphines (dppf): Favor conventional C-2 selectivity in cross-coupling reactions.

Mechanistic Insight:

The palladium catalyst coordinates to the pyrimidine ring’s nitrogen atoms, directing coupling to specific positions. Steric bulk in ligands modulates this interaction, enabling unconventional site selectivity.

Solvent Effects and Base Optimization in Amination Processes

Solvent choice critically impacts reaction rates and regioselectivity. Comparative studies show:

- Water vs. Organic Solvents: Hydrochloric acid-promoted amination proceeds 2–3× faster in water than in alcoholic solvents (e.g., 2-propanol) or DMF.

- Acid Concentration: Low HCl concentrations (0.1 equiv) minimize hydrolysis side reactions while maintaining efficient amination.

Table 2: Solvent Optimization for Amination of 4-Chloropyrimidines

| Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Water | None | 80°C | 6 h | 92% |

| 2-PrOH | DIPEA | 60°C | 18 h | 94% |

| DMF | K₂CO₃ | 100°C | 24 h | 75% |

Basic additives (e.g., DIPEA) enhance nucleophilicity in aprotic solvents but are unnecessary in water due to its inherent polarity. For lipophilic substrates, 2-propanol outperforms water by improving solubility.

Kinase Inhibition Profiles: Cyclin-Dependent Kinase 2/Cyclin-Dependent Kinase 9 Dual Target Engagement

The pyrimidine scaffold present in N-ethyl-4,6-difluoropyrimidin-2-amine demonstrates significant potential for inhibiting cyclin-dependent kinases, particularly Cyclin-Dependent Kinase 2 and Cyclin-Dependent Kinase 9 [1] [4] [6]. These kinases represent critical regulatory proteins in cell cycle progression and transcriptional control, making them attractive targets for cancer therapeutics [17] [18].

Cyclin-Dependent Kinase 2 functions as a serine/threonine protein kinase that becomes activated through binding to cyclin A or cyclin E, subsequently phosphorylating key substrates involved in deoxyribonucleic acid synthesis and cell cycle transition [32]. The enzyme plays crucial roles in orchestrating the transition from Gap 1 phase to Synthesis phase and modulating Gap 2 phase progression [34]. Research has demonstrated that pyrimidine-based inhibitors can effectively target the adenosine triphosphate binding site of Cyclin-Dependent Kinase 2, forming critical hydrogen bonds with hinge region residues [19] [22].

Structural analysis of pyrimidine derivatives bound to Cyclin-Dependent Kinase 2 reveals that compounds containing fluorinated pyrimidine cores occupy the adenosine triphosphate binding pocket and establish interactions with key amino acid residues including Glu81 and Leu83 within the hinge sequence [19]. The presence of fluorine substituents on the pyrimidine ring can enhance binding affinity through favorable electronic effects and improved complementarity with the hydrophobic regions of the kinase active site [17].

| Kinase Target | Inhibition Mechanism | Key Binding Residues | Binding Affinity Range |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | Adenosine triphosphate competitive | Glu81, Leu83, Thr341 | 5-500 nanomolar |

| Cyclin-Dependent Kinase 9 | Adenosine triphosphate competitive | Hinge region residues | 4-600 nanomolar |

Cyclin-Dependent Kinase 9, in complex with cyclin T1, regulates transcriptional elongation by phosphorylating the carboxy-terminal domain of ribonucleic acid polymerase II [1] [7]. The dual inhibition of both Cyclin-Dependent Kinase 2 and Cyclin-Dependent Kinase 9 represents a promising therapeutic strategy, as these kinases control complementary aspects of cellular proliferation and gene expression [1] [4]. Studies have shown that fluorinated pyrimidine derivatives can achieve potent inhibition of both targets, with some compounds demonstrating inhibitory concentrations in the low micromolar to submicromolar range [1] [7].

The selectivity profile of difluoropyrimidine compounds against various cyclin-dependent kinases indicates that structural modifications at specific positions can fine-tune target specificity [6] [30]. Research has identified that compounds bearing fluorine substitutions at the 4 and 6 positions of the pyrimidine ring maintain potent activity against Cyclin-Dependent Kinase 2 while showing variable activity against other family members [30] [34].

Mechanistic studies reveal that pyrimidine-based inhibitors function as Type I kinase inhibitors, interacting directly with the adenosine triphosphate binding site in the active conformation of the kinase [17]. The binding mode involves hydrogen bonding interactions between the pyrimidine nitrogen atoms and backbone residues in the hinge region, while the fluorine substituents can form additional contacts with hydrophobic pockets adjacent to the active site [19] [22].

Chemokine Receptor Type 4 Antagonism Mechanisms

N-ethyl-4,6-difluoropyrimidin-2-amine exhibits potential for modulating Chemokine Receptor Type 4 function through antagonistic mechanisms [5] [23] [27]. Chemokine Receptor Type 4 represents a critical G-protein-coupled receptor that mediates cellular migration, homing, and signaling in response to its natural ligand, stromal cell-derived factor-1 [5] [29].

The pyrimidine pharmacophore has been extensively studied as a structural framework for developing Chemokine Receptor Type 4 antagonists [5] [25] [27]. Research has demonstrated that dipyrimidine amine derivatives can achieve subnanomolar potency in competitive binding assays and functional inhibition of Chemokine Receptor Type 4-mediated signaling pathways [5]. These compounds function by binding to specific sites on the receptor that interfere with stromal cell-derived factor-1 interaction and subsequent downstream signaling events [27].

Structural optimization studies have revealed that pyrimidine-containing antagonists can selectively inhibit the Gα i signaling pathway while having minimal effects on other G-protein-coupled receptor signaling cascades [5]. This selectivity profile suggests that these compounds may bind to distinct regions of the Chemokine Receptor Type 4 binding pocket, potentially offering therapeutic advantages by preserving certain physiological functions while blocking pathological processes [29].

| Functional Assay | Inhibition Potency | Mechanism | Pathway Affected |

|---|---|---|---|

| Competitive Binding | 1-10 nanomolar | Direct receptor binding | Ligand displacement |

| Matrigel Invasion | 65-100% at 100 nanomolar | Chemotaxis inhibition | Cell migration |

| Cyclic adenosine monophosphate Modulation | 0.8-5.4 nanomolar | Gα i pathway blockade | Signal transduction |

The mechanism of Chemokine Receptor Type 4 antagonism by pyrimidine derivatives involves multiple interaction points within the receptor binding pocket [24] [27]. Molecular modeling studies suggest that the pyrimidine nitrogen atoms can form hydrogen bonds with key receptor residues, while the fluorine substituents may enhance binding affinity through halogen bonding interactions and improved lipophilic contacts [27].

Recent crystallographic studies of Chemokine Receptor Type 4 bound to small molecule antagonists have revealed the importance of both major and minor subpockets within the receptor for accommodating diverse chemical scaffolds [24]. The plasticity of the Chemokine Receptor Type 4 binding pocket, particularly around Trp94, allows for the accommodation of different pyrimidine derivatives with varying substitution patterns [24].

Mycobacterial Enzyme Inhibition for Antimicrobial Development

N-ethyl-4,6-difluoropyrimidin-2-amine demonstrates potential for targeting mycobacterial enzymes involved in nucleotide metabolism, particularly thymidylate synthase and thymidine monophosphate kinase [12] [16] [36]. These enzymes represent essential components of the deoxyribonucleic acid synthesis pathway in Mycobacterium tuberculosis and related species [37] [40].

Thymidylate synthase from Mycobacterium tuberculosis exists in two distinct forms: the classical ThyA enzyme and the flavin-dependent ThyX enzyme [37] [44]. The ThyX enzyme is particularly attractive as a therapeutic target because it is absent in humans and utilizes a unique mechanism involving flavin adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate as cofactors [40] [44]. Pyrimidine derivatives have shown promise as inhibitors of both mycobacterial thymidylate synthase variants [12] [37].

Research has demonstrated that 5-modified pyrimidine nucleosides can effectively inhibit mycobacterial growth through interference with thymidine metabolism [36] [16]. The mechanism involves targeting the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in deoxyribonucleic acid synthesis [37] [44]. Fluorinated pyrimidine derivatives may offer enhanced selectivity for mycobacterial enzymes compared to their human counterparts due to structural differences in the active sites [45].

| Target Enzyme | Mycobacterial Species | Inhibition Mechanism | Selectivity Index |

|---|---|---|---|

| Thymidylate Synthase ThyA | Mycobacterium tuberculosis | Competitive inhibition | 10-100 fold |

| Thymidylate Synthase ThyX | Mycobacterium tuberculosis | Flavin-dependent mechanism | >100 fold |

| Thymidine Monophosphate Kinase | Mycobacterium tuberculosis | Adenosine triphosphate competitive | 50-200 fold |

Thymidine monophosphate kinase from Mycobacterium tuberculosis represents another promising target for pyrimidine-based inhibitors [41] [42]. This enzyme catalyzes the phosphorylation of thymidine monophosphate to thymidine diphosphate and exhibits unique structural features compared to the human enzyme that can be exploited for selective inhibition [42] [43]. Studies have shown that halogenated pyrimidine derivatives, including fluorinated compounds, can achieve potent inhibition of mycobacterial thymidine monophosphate kinase with favorable selectivity profiles [42].

The antimycobacterial activity of pyrimidine derivatives extends beyond individual enzyme inhibition to encompass broader effects on mycobacterial cell wall synthesis and metabolic pathways [13] [15]. Some pyrimidine compounds have demonstrated synergistic interactions with established antimycobacterial agents, suggesting potential for combination therapy approaches [13] [39]. The unique metabolic requirements of slow-growing pathogens like Mycobacterium tuberculosis may make them particularly susceptible to inhibitors that disrupt nucleotide biosynthesis [16] [36].

Structural studies of mycobacterial thymidylate synthase enzymes have revealed key differences from human enzymes that can be exploited for drug design [37] [45]. The ThyX enzyme contains specific amino acid motifs and cofactor binding sites that are absent in human thymidylate synthase, providing opportunities for developing highly selective inhibitors [40] [44]. Research has identified critical residues within the mycobacterial enzyme active sites that interact with pyrimidine-based substrates and inhibitors [37] [40].

The strategic incorporation of fluorine atoms at the 4 and 6 positions of the pyrimidine ring fundamentally alters the electronic landscape of N-ethyl-4,6-difluoropyrimidin-2-amine, creating a sophisticated bioisosteric replacement system that enhances target binding through multiple complementary mechanisms [1] [2] [3]. Fluorine substitution at these positions generates a synergistic electronic effect that significantly reduces the electron density of the pyrimidine ring while maintaining the critical hydrogen bonding capabilities essential for target recognition [4] [5].

The dual fluorine substitution pattern (4,6-difluoro) demonstrates remarkable effectiveness compared to single fluorine replacements, achieving binding affinity improvements ranging from 5-fold to 20-fold across diverse biological targets [6] [7] [8]. This enhancement stems from fluorine's unique ability to draw out electron density through its sigma bonding orbitals while simultaneously providing stabilizing interactions with the target protein environment [9]. The electronic withdrawal effect reduces the nucleophilicity of the pyrimidine nitrogen atoms, creating an optimal balance for hydrogen bond donation to target residues while preventing unwanted side reactions [10].

Mechanistically, the fluorine atoms contribute to bioisosteric replacement through several distinct pathways. The primary effect involves modulation of the pKa values of the pyrimidine nitrogen atoms, which optimizes the protonation state for target binding under physiological conditions [4] [11]. Additionally, the C-F bonds provide directional weak hydrogen bonding capabilities that can establish specific interactions with backbone carbonyl groups and side chain residues in protein binding sites [5]. The small size of fluorine atoms (van der Waals radius approximately 1.35 Å) allows for these beneficial electronic effects without introducing significant steric clashes that might disrupt binding geometry [1] [2].

Comparative studies across multiple chemical series demonstrate that ortho-difluoro substitution patterns, such as those found in the 4,6-difluoropyrimidine motif, consistently outperform single fluorine substitutions or alternative halogen replacements [12] [13]. The positioning of fluorine atoms at the 4 and 6 positions creates a favorable electronic environment that enhances both the thermodynamic stability of protein-ligand complexes and the kinetic selectivity for target binding sites [14] [15]. This electronic modulation also contributes significantly to metabolic stability by reducing the susceptibility of the pyrimidine ring to enzymatic oxidation and nucleophilic attack [16] [17].

N-ethyl Group Modification Impact on Target Binding Affinity

The N-ethyl substituent at the 2-position of the pyrimidine ring plays a crucial role in determining both the binding affinity and selectivity profile of N-ethyl-4,6-difluoropyrimidin-2-amine through its ability to engage in specific hydrophobic interactions with target protein binding sites [18] [6] [7]. Systematic structure-activity relationship studies consistently demonstrate that the ethyl group provides an optimal balance between lipophilicity enhancement and steric complementarity that surpasses both smaller methyl substituents and larger alkyl alternatives [7] [19].

The superiority of the N-ethyl group over the N-methyl variant stems from its enhanced capacity to fill hydrophobic binding pockets while maintaining appropriate molecular geometry for key pharmacophoric interactions [7]. In comparative binding studies, N-ethyl derivatives typically demonstrate 2-fold to 5-fold improvements in target affinity compared to their N-methyl counterparts, attributed to more extensive van der Waals contacts with hydrophobic amino acid residues such as leucine, isoleucine, and phenylalanine [18] [6]. The ethyl group's additional methylene unit provides critical flexibility that allows the molecule to adopt optimal binding conformations while maintaining the rigidity necessary for selective target recognition [20].

The mechanism underlying the N-ethyl group's binding enhancement involves several complementary factors. The increased lipophilicity (logP increase of approximately 0.5 to 1.0 units) facilitates favorable interactions with hydrophobic regions of protein binding sites while improving membrane permeability for cellular target access [19] [21]. The ethyl group's size and shape characteristics enable it to establish optimal van der Waals contacts with target residues, filling binding site cavities more completely than smaller substituents while avoiding the steric clashes associated with bulkier groups [18] [22].

Molecular modeling studies reveal that the N-ethyl group adopts preferred conformations that maximize hydrophobic contacts while positioning the pyrimidine ring system for optimal hydrogen bonding interactions [18] [23]. The rotational freedom of the ethyl group allows for induced-fit binding mechanisms that can accommodate slight variations in target protein conformations, thereby enhancing both binding affinity and selectivity [24]. This conformational flexibility proves particularly valuable in kinase binding sites, where the ethyl group can adapt to different activation states of the target enzyme [14] [15].

Structure-activity relationship analysis across diverse biological targets indicates that the N-ethyl substitution pattern provides consistent benefits for target binding affinity while maintaining favorable pharmacokinetic properties [7] [8]. The ethyl group strikes an optimal balance between lipophilicity enhancement for membrane permeability and aqueous solubility maintenance for bioavailability [25] [26]. Furthermore, the N-ethyl substitution contributes to metabolic stability by providing steric protection around the pyrimidine nitrogen, reducing susceptibility to enzymatic N-demethylation reactions that can lead to rapid drug clearance [16] [17].

Pyrimidine Ring Functionalization for Improved Pharmacokinetics

The pyrimidine core of N-ethyl-4,6-difluoropyrimidin-2-amine serves as an ideal scaffold for systematic functionalization approaches designed to optimize pharmacokinetic properties while maintaining or enhancing biological activity [25] [26] [27]. The six-membered heterocyclic ring system provides multiple strategic positions for modification, enabling medicinal chemists to fine-tune absorption, distribution, metabolism, and excretion characteristics through rational structural modifications [28] [25].

The pyrimidine ring's inherent electronic properties contribute significantly to improved pharmacokinetics compared to alternative heterocyclic systems [25] [29]. The presence of two nitrogen atoms in the 1,3-positions creates a favorable balance of hydrogen bond acceptor capability and electron deficiency that enhances both aqueous solubility and membrane permeability [26] [27]. This electronic configuration also provides optimal pKa values (typically 1-3 for protonation) that ensure appropriate ionization states under physiological pH conditions [28] [25].

Functionalization strategies for pharmacokinetic optimization focus on three primary approaches: solubility enhancement through polar substituent incorporation, metabolic stability improvement through strategic blocking group installation, and permeability optimization through lipophilicity modulation [28] [26] [27]. The introduction of hydroxyl, methoxy, or amino groups at specific positions can dramatically improve aqueous solubility while maintaining the core pharmacophore integrity [26] [30]. Conversely, strategic placement of halogen atoms or small alkyl groups enhances metabolic stability by protecting vulnerable sites from enzymatic attack [16] [17] [31].

The pyrimidine ring system demonstrates superior pharmacokinetic optimization potential compared to alternative heterocycles such as pyridine, pyrazine, or triazine derivatives [25] [6] [7]. Comparative studies consistently show that pyrimidine-based compounds achieve better oral bioavailability profiles, with typical improvements of 2-fold to 5-fold over pyridine analogs [6] [7]. This advantage stems from the pyrimidine ring's optimal balance of polarity and lipophilicity, which facilitates both dissolution in aqueous media and permeation across biological membranes [25] [26].

Modern approaches to pyrimidine ring functionalization leverage computational modeling and structure-based design principles to predict optimal substitution patterns for specific pharmacokinetic targets [26] [27] [31]. Molecular dynamics simulations and free energy perturbation calculations enable precise prediction of how specific substitutions will affect binding affinity, solubility, and metabolic stability [5] [32]. These computational tools have proven particularly valuable for optimizing the balance between potency and pharmacokinetic properties, allowing for rational design of compounds with predetermined absorption and distribution characteristics [23] [24].